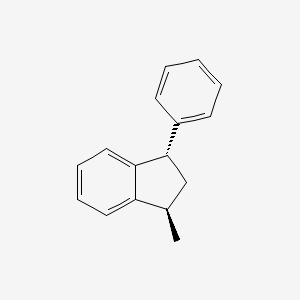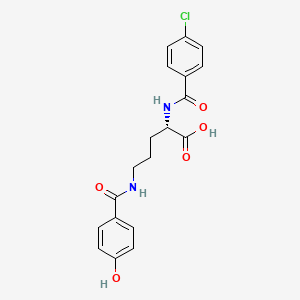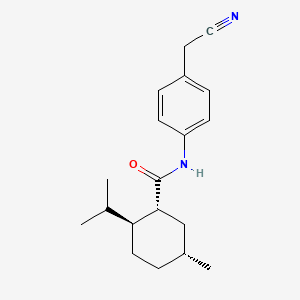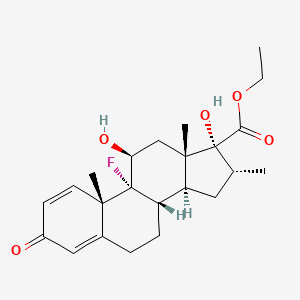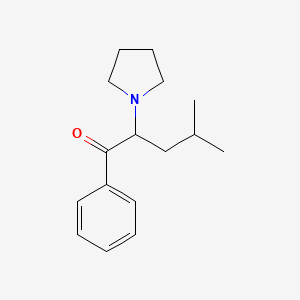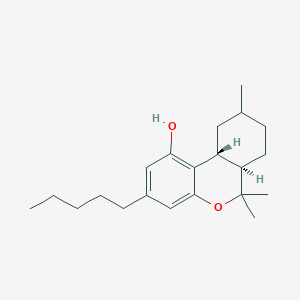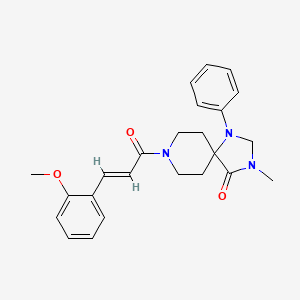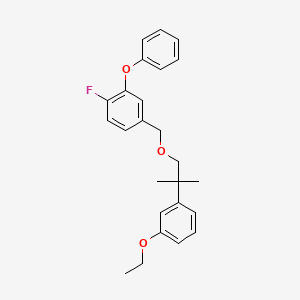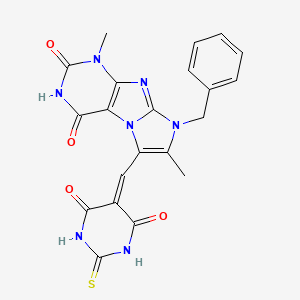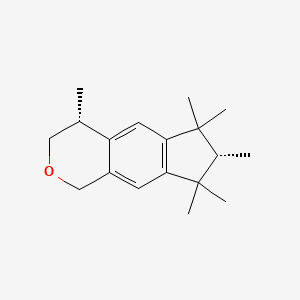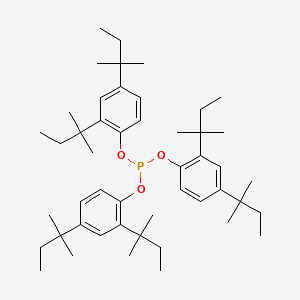
Tris(2,4-di-tert-pentylphenyl) phosphite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2,4-di-tert-pentylphenyl) phosphite is an organophosphorus compound with the molecular formula C48H75O3P. This compound is a phosphite ester derived from di-tert-pentyl phenol. It is widely used as a stabilizer in polymers, where it functions as an antioxidant. The compound is known for its ability to undergo metallation reactions, making it useful in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,4-di-tert-pentylphenyl) phosphite typically involves the reaction of phosphorus trichloride with 2,4-di-tert-pentylphenol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The raw materials are fed into the reactor continuously, and the product is collected at the outlet. The use of continuous flow reactors also minimizes the formation of by-products and reduces the need for extensive purification steps.
化学反応の分析
Types of Reactions
Tris(2,4-di-tert-pentylphenyl) phosphite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Reduction: It can be reduced to form phosphines.
Substitution: The phenolic groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride are used, and the reactions are conducted under an inert atmosphere.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in the presence of a base like pyridine.
Major Products Formed
Oxidation: Phosphates
Reduction: Phosphines
Substitution: Alkylated or acylated phenolic derivatives
科学的研究の応用
Tris(2,4-di-tert-pentylphenyl) phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent the degradation of polymers during processing and storage.
Biology: The compound is used in the study of antioxidant mechanisms and the protection of biological molecules from oxidative damage.
Medicine: It is investigated for its potential use in drug formulations to enhance the stability of active pharmaceutical ingredients.
Industry: The compound is used in the production of plastics, rubber, and coatings to improve their durability and resistance to oxidation.
作用機序
The primary mechanism of action of Tris(2,4-di-tert-pentylphenyl) phosphite is its ability to act as an antioxidant. It achieves this by donating electrons to free radicals, thereby neutralizing them and preventing oxidative damage to polymers and other materials. The molecular targets include free radicals and reactive oxygen species. The pathways involved in its antioxidant activity include the stabilization of free radicals and the inhibition of radical chain reactions.
類似化合物との比較
Similar Compounds
- Tris(2,4-di-tert-butylphenyl) phosphite
- Tris(nonylphenyl) phosphite
- Tris(2,4-di-tert-butylphenyl) phosphate
Uniqueness
Tris(2,4-di-tert-pentylphenyl) phosphite is unique due to its larger alkyl groups, which provide better steric hindrance and enhance its stability as an antioxidant. This makes it more effective in preventing the degradation of polymers compared to similar compounds with smaller alkyl groups.
特性
CAS番号 |
1065-97-0 |
|---|---|
分子式 |
C48H75O3P |
分子量 |
731.1 g/mol |
IUPAC名 |
tris[2,4-bis(2-methylbutan-2-yl)phenyl] phosphite |
InChI |
InChI=1S/C48H75O3P/c1-19-43(7,8)34-25-28-40(37(31-34)46(13,14)22-4)49-52(50-41-29-26-35(44(9,10)20-2)32-38(41)47(15,16)23-5)51-42-30-27-36(45(11,12)21-3)33-39(42)48(17,18)24-6/h25-33H,19-24H2,1-18H3 |
InChIキー |
ZMPODEGAECKFEA-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OP(OC2=C(C=C(C=C2)C(C)(C)CC)C(C)(C)CC)OC3=C(C=C(C=C3)C(C)(C)CC)C(C)(C)CC)C(C)(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


